molecular formula C26H21FN2O4 B8248319 (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID

Cat. No.: B8248319
M. Wt: 444.5 g/mol
InChI Key: GIPFRXZWFYXWKG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID, also known as fluorenylmethyloxycarbonyl-4-fluorotryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID typically involves the protection of the amino group of 4-fluorotryptophan with the Fmoc group. This can be achieved through the reaction of 4-fluorotryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of Wang resin, a widely used resin in solid-phase peptide synthesis, allows for efficient attachment and cleavage of the Fmoc-protected amino acid .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group under basic conditions using piperidine or a similar base.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.

    Substitution: Reactions involving the substitution of the fluorine atom on the tryptophan ring.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or HATU in the presence of a base like DIPEA.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

    Peptides: Formation of peptides with this compound as a building block.

    Substituted Tryptophan Derivatives: Products formed from substitution reactions on the fluorine atom.

Scientific Research Applications

(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The fluorine atom on the tryptophan ring can influence the electronic properties and reactivity of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp-OH: The non-fluorinated version of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID.

    Fmoc-Phe(4-F)-OH: Fluorinated phenylalanine derivative.

    Fmoc-Tyr(4-F)-OH: Fluorinated tyrosine derivative.

Uniqueness

This compound is unique due to the presence of the fluorine atom on the tryptophan ring, which can enhance its stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in the synthesis of peptides with specific electronic and steric properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPFRXZWFYXWKG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.